Prototypical PI 3-kinase inhibitor (IC50 values are 0.31, 0.73, 1.06 and 6.60 μM for PI 3-Kβ, PI 3-Kα, PI 3-Kδ and PI 3-Kγ respectively). Also inhibits other kinases including, CK2, mTOR, PLK1, PIM1 and PIM3. Inhibits proliferation and induces apoptosis in human colon cancer cells in vitro and in vivo. Suppresses proliferation of mESCs. Inhibits autophagic sequestration in rat hepatocytes.
Related Compounds
Wortmannin
Compound Description: Wortmannin is a steroid-like fungal metabolite known to be a potent, non-specific, and covalent inhibitor of phosphatidylinositol 3-kinases (PI3Ks). [] It acts by irreversibly binding to the ATP-binding site of PI3Ks, preventing their activation and downstream signaling. Wortmannin has been widely used as a pharmacological tool to investigate the role of PI3K signaling in various cellular processes, including cell growth, survival, proliferation, and metabolism.
Relevance: Wortmannin is considered structurally related to LY-294,002 hydrochloride because both compounds target and inhibit PI3Ks, although they possess distinct chemical structures and mechanisms of action. Both compounds are frequently used in research to inhibit the PI3K/Akt signaling pathway, allowing for comparative analyses of their effects and investigation of potential off-target effects. []
Gemcitabine hydrochloride
Compound Description: Gemcitabine hydrochloride is a nucleoside analog that exhibits potent antitumor activity. It is used in the treatment of various cancers, including pancreatic cancer. [] Gemcitabine is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. It acts by inhibiting DNA synthesis, leading to cell cycle arrest and apoptosis.
Relevance: Gemcitabine hydrochloride is mentioned in conjunction with LY-294,002 hydrochloride in a study investigating the combined effects of these compounds on the formation of vasculogenic mimicry (VM) in pancreatic cancer cells. [] The study investigated whether combining LY-294,002 hydrochloride and gemcitabine hydrochloride with ionizing radiation could enhance the therapeutic efficacy against pancreatic cancer by inhibiting VM formation and tumor growth.
Rapamycin
Compound Description: Rapamycin, also known as sirolimus, is a macrolide compound with immunosuppressant and antitumor properties. [] It acts by inhibiting the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and survival. Rapamycin forms a complex with the intracellular protein FKBP12, which then binds to and inhibits mTOR complex 1 (mTORC1), a key regulator of protein synthesis and autophagy.
Relevance: While not structurally similar to LY-294,002 hydrochloride, rapamycin is discussed in relation to its shared target pathway, the PI3K/Akt/mTOR signaling axis. The paper investigates whether carnosine, a naturally occurring dipeptide, exerts its anti-neoplastic effects on glioblastoma cells via the PI3K/Akt/mTOR signaling pathway. [] Both rapamycin and LY-294,002 hydrochloride were used as comparators to assess the effects of carnosine on this pathway.
ICI 182,780
Compound Description: ICI 182,780, also known as fulvestrant, is a pure estrogen receptor antagonist. [] Unlike selective estrogen receptor modulators (SERMs) that exhibit mixed agonist/antagonist activity depending on the tissue, ICI 182,780 completely blocks estrogen signaling by binding to and degrading the estrogen receptor. It is primarily used in the treatment of hormone-receptor-positive breast cancer.
Relevance: ICI 182,780 is mentioned alongside LY-294,002 hydrochloride in a study investigating the role of the ErbB2 signaling pathway in estradiol-induced Akt activation in breast cancer cells. [] The study aimed to understand the signaling mechanisms by which estradiol promotes breast cancer cell growth and survival.
4-Hydroxy-tamoxifen
Compound Description: 4-Hydroxy-tamoxifen is an active metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). [] Similar to tamoxifen, 4-hydroxy-tamoxifen competitively binds to estrogen receptors, primarily acting as an antagonist in breast tissue but exhibiting mixed agonist/antagonist activity in other tissues. It is used in the treatment and prevention of hormone-receptor-positive breast cancer.
Relevance: 4-Hydroxy-tamoxifen is mentioned in the context of estradiol-induced Akt activation, similar to ICI 182,780. [] It is used as a pharmacological tool to block estrogen signaling and investigate whether estradiol-mediated activation of Akt requires estrogen receptor signaling.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LY294002 is a chromone substituted with a phenyl group at position 8 and a morpholine group at position 2. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor and an autophagy inhibitor. It is a member of chromones, a member of morpholines and an organochlorine compound. Specific inhibitor of phosphatidylinositol 3-kinase.
LY294002 is a chromone substituted with a phenyl group at position 8 and a morpholine group at position 2. It has a role as an EC 2.7.1.137 (phosphatidylinositol 3-kinase) inhibitor, an autophagy inhibitor and a geroprotector. It is a member of chromones, a member of morpholines and an organochlorine compound. Specific inhibitor of phosphatidylinositol 3-kinase. 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one is a natural product found in Hexagonia apiaria and Dietes bicolor with data available. PI3K/BET Inhibitor LY294002 is a morpholine-based inhibitor of phosphatidylinositol 3-kinase (PI3K) and the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon administration, the PI3K/BET inhibitor LY294002 specifically targets and binds to both PI3K and the acetylated lysine recognition motifs in the bromodomains of BET proteins. Inhibition of PI3K activity inhibits the PI3K/AKT kinase signaling pathway. This may result in inhibition of growth and survival for tumor cells in which the PI3K-mediated signaling pathway is overactivated. Inhibition of BET proteins prevents their interaction with acetylated histones, disrupts chromatin remodeling and inhibits the expression of oncogenic drivers that are important for cell proliferation and survival, which together may lead to an inhibition of proliferation in BET-overexpressing tumor cells. Activation of the PI3K signaling pathway is frequently associated with tumorigenesis. BET proteins, comprised of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators and play an important role during development and cellular growth. In tumor cells, BET proteins play a key role in the regulation of oncogene transcription and tumor cell proliferation.
A non-peptide, kappa-opioid receptor agonist which has also been found to stimulate the release of adrenocorticotropin (ADRENOCORTICOTROPIC HORMONE) via the release of hypothalamic arginine vasopressin (ARGININE VASOPRESSIN) and CORTICOTROPIN-RELEASING HORMONE. (From J Pharmacol Exp Ther 1997;280(1):416-21)
Dioctanoyl glycol is a diacylglycerol kinase (DGK) inhibitor (Ki = 58 μM). It reduces basal and thrombin-stimulated phosphatidic acid levels in washed isolated human platelets when used at concentrations of 30, 100, and 500 μM. Dietary administration of dioctanoyl glycol inhibits the growth of S. litura and H. armigera second instar larvae (EC50s = 1.98 and 2.08 mg/ml, respectively) and induces mortality when applied as a spray (LC50s = 6.1 and 6.5 mg/ml, respectively). Specific inhibitor of diacylglycerol kinase.